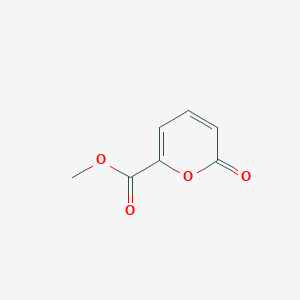

Methyl 2-oxo-2h-pyran-6-carboxylate

Description

Properties

IUPAC Name |

methyl 6-oxopyran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-10-7(9)5-3-2-4-6(8)11-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXPRWQHGCIFHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70300120 | |

| Record name | methyl 2-oxo-2h-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68160-93-0 | |

| Record name | NSC134983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-oxo-2h-pyran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70300120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformations of Methyl 2 Oxo 2h Pyran 6 Carboxylate

Cycloaddition Reactions of the Pyrone Ring (e.g., [4+2] Diels-Alder)

The 2-pyrone ring system of methyl 2-oxo-2H-pyran-6-carboxylate can act as a diene in [4+2] Diels-Alder cycloaddition reactions. This reactivity has been exploited for the synthesis of various bicyclic and polycyclic compounds.

Methyl coumalate, a related 2-pyrone, serves as a dienophile in Diels-Alder reactions. It reacts with 1,3-butadienes at 100°C to form tetrahydrocoumarins and with cyclohexadiene to yield tetrahydronaphthalene-2-carboxylate. sigmaaldrich.com Furthermore, it undergoes Diels-Alder reactions with unactivated alkenes to produce para-substituted adducts. sigmaaldrich.com The use of 2-pyrones in Diels-Alder reactions has been instrumental in the total synthesis of complex natural products. researchgate.net

Optically active 2-alkoxy-2H-pyran-3(6H)-ones have been used as dienophiles in Diels-Alder cycloadditions with dienes like 2,3-dimethylbutadiene and butadiene. nih.gov Thermal conditions for these reactions result in moderate yields, while Lewis acid promotion leads to higher yields and diastereoselectivities. nih.gov The major products are formed from the diene approaching the less hindered face of the dihydropyranone. nih.gov

The oxo-Diels-Alder reaction, a variation where a diene reacts with an aldehyde, produces a dihydropyran ring and is significant in synthetic organic chemistry. wikipedia.org This reaction was first reported in 1949. wikipedia.org

| Diene/Dienophile | Reaction Conditions | Product(s) | Yield/Selectivity |

| Methyl coumalate and 1,3-butadienes | 100°C | Tetrahydrocoumarins | Not specified |

| Methyl coumalate and cyclohexadiene | Not specified | Tetrahydronaphthalene-2-carboxylate | Not specified |

| 2-Alkoxy-2H-pyran-3(6H)-ones and 2,3-dimethylbutadiene/butadiene | Thermal | Cycloadducts | ~50% yield, >80% diastereoselectivity |

| 2-Alkoxy-2H-pyran-3(6H)-ones and 2,3-dimethylbutadiene/butadiene | Lewis Acid Promoted | Cycloadducts | ~80% yield, >94% diastereoselectivity |

Nucleophilic Additions and Substitutions on the Pyrone Scaffold

The 2-pyrone ring is susceptible to nucleophilic attack at the electrophilic centers C-2, C-4, and C-6. researchgate.net This reactivity allows for the synthesis of a wide array of aromatic and heteroaromatic systems. researchgate.netresearchgate.net

Suitably functionalized 2H-pyran-2-ones are excellent Michael acceptors and serve as important synthetic precursors. researchgate.net The reaction with various nucleophiles based on carbon, nitrogen, oxygen, and sulfur can generate diverse molecular structures. researchgate.net For instance, the pyran-2-one ring can be attacked by nucleophiles to synthesize various heterocycles like pyridines, pyrimidines, quinolines, and pyrroles under basic conditions. researchgate.net

In a base-promoted nucleophilic addition, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of an alcohol after protonation. libretexts.org The carbonyl carbon's hybridization changes from sp2 to sp3 during this process. libretexts.org Acid catalysis can enhance the electrophilicity of the carbonyl group, facilitating attack by even neutral nucleophiles. libretexts.org

| Nucleophile | Reaction Type | Product Type |

| Carbon, Nitrogen, Oxygen, Sulfur based | Michael Addition/Substitution | Various heterocycles (pyridines, pyrimidines, etc.) |

| Amines | Addition-Recyclization | Enamines or Pyrazolones/Isoxazolones |

Electrophilic Reactions of the 2-Oxo-2H-pyran-6-carboxylate System

While the pyrone ring is generally electron-deficient and thus more reactive towards nucleophiles, electrophilic substitution reactions can occur, particularly with activated pyrone systems or under specific conditions. Research has explored the synthesis of substituted 2-pyrones through various methods, including those that could involve electrophilic attack on a precursor. For example, a palladium-catalyzed cross-coupling reaction of a cyclic vinyldiazo ester with aryl iodides provides 3-aryl-2-pyrones. organic-chemistry.org

Functional Group Interconversions of the Methyl Ester Moiety

The methyl ester group of this compound can undergo various functional group interconversions, a fundamental aspect of organic synthesis. fiveable.mesolubilityofthings.comimperial.ac.uk These transformations allow for the conversion of the ester into other functional groups, expanding the synthetic utility of the parent molecule.

Common interconversions for a methyl ester include:

Hydrolysis: Conversion to the corresponding carboxylic acid (2-oxo-2H-pyran-6-carboxylic acid) can be achieved under acidic or basic conditions.

Reduction: The ester can be reduced to a primary alcohol. solubilityofthings.com Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this transformation. solubilityofthings.comimperial.ac.uk Diisobutylaluminium hydride (DIBAL-H) can be used to reduce the ester to an aldehyde. vanderbilt.edu

Amidation: Reaction with amines can convert the ester into an amide. solubilityofthings.com This is often facilitated by heating or the use of specific reagents.

Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group.

| Reagent/Condition | Resulting Functional Group |

| H3O+ / OH- | Carboxylic Acid |

| LiAlH4 | Primary Alcohol |

| DIBAL-H | Aldehyde |

| R-NH2 | Amide |

| R-OH, H+ or Base | Different Ester |

Ring-Opening and Rearrangement Reactions

The 2-pyrone ring can undergo ring-opening reactions, often initiated by nucleophilic attack, leading to the formation of acyclic compounds or rearranged heterocyclic systems. For example, the reaction of 2H-pyran-2-ones with nitrogen nucleophiles can lead to ring-opening and subsequent recyclization to form different heterocyclic structures. beilstein-journals.org The Dimroth rearrangement is a known rearrangement reaction for certain pyran-imine intermediates. mdpi.com

In some cases, sequential ring-opening and ring-closing reactions can be used to transform the pyran ring into a different carbocyclic or heterocyclic system. A reported method describes the conversion of para-substituted pyridine (B92270) rings into meta-dialkylamino-substituted benzene (B151609) rings through such a sequence. nih.gov

Advanced Characterization Techniques for Methyl 2 Oxo 2h Pyran 6 Carboxylate

Computational and Theoretical Investigations of Methyl 2 Oxo 2h Pyran 6 Carboxylate

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for investigating the electronic structure and reactivity of molecules. tandfonline.comjyu.fi For 2-pyrone derivatives, DFT is frequently employed to understand their structural, electronic, and optical properties. tandfonline.com

DFT calculations can be used to optimize the molecular geometry of methyl 2-oxo-2H-pyran-6-carboxylate, predicting bond lengths and angles with high accuracy. tandfonline.com These calculations also yield crucial electronic properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting sites of reaction. researchgate.net For this compound, the electron-withdrawing nature of the ester and pyrone carbonyl groups would likely result in significant electrophilic character at the carbonyl carbons and the pyrone ring carbons, while the oxygen atoms would be nucleophilic centers.

Table 1: Exemplary DFT-Calculated Properties for a 2-Pyrone Derivative

| Property | Calculated Value | Method/Basis Set |

| Total Energy | -X Hartrees | B3LYP/6-311++G(d,p) |

| HOMO Energy | -Y eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -Z eV | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | (Y-Z) eV | B3LYP/6-311++G(d,p) |

| Dipole Moment | D Debyes | B3LYP/6-311++G(d,p) |

This table is illustrative and provides an example of the types of data generated from DFT calculations on a 2-pyrone derivative. The values are placeholders.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms. The primary point of flexibility is the rotation around the C-C bond connecting the pyrone ring to the carboxylate group and the C-O bond of the ester. Computational methods can map the potential energy surface as a function of these dihedral angles to locate the global energy minimum and other low-energy conformers.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule over time. mdpi.com By simulating the motion of atoms and molecules, MD can provide insights into how this compound behaves in different environments, such as in various solvents. mdpi.comsemanticscholar.org For instance, an MD simulation in water could reveal the stability of hydrogen bonds between the molecule's oxygen atoms and surrounding water molecules. mdpi.com Such simulations are also used to explore interactions with biological macromolecules or to understand compatibility with other materials, like polymers in a pharmaceutical formulation. mdpi.comsemanticscholar.org

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its infrared (IR) vibrational frequencies and its nuclear magnetic resonance (NMR) chemical shifts. researchgate.netmdpi.com

The calculated IR spectrum can help in assigning the vibrational modes observed in an experimental spectrum. For example, the characteristic stretching frequencies of the C=O bonds in the pyrone ring and the ester group, as well as the C=C and C-O stretching vibrations, can be calculated.

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed and compared with experimental data to confirm the structure of the molecule. mdpi.com The accuracy of these predictions has significantly improved with the development of advanced computational methods and can be a valuable tool for structural elucidation. researchgate.net

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 160.5 | 161.2 |

| C3 | 115.8 | 116.4 |

| C4 | 145.2 | 144.8 |

| C5 | 108.9 | 109.5 |

| C6 | 155.3 | 154.9 |

| C=O (ester) | 168.1 | 168.7 |

| O-CH₃ | 52.7 | 53.1 |

This table is for illustrative purposes. The predicted values are hypothetical, generated to show a typical comparison with experimental data. Experimental values are based on typical ranges for similar structures.

Reaction Mechanism Predictions and Energetic Profiles

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the structures of reactants, transition states, intermediates, and products, and calculating their relative energies.

This compound is known to participate in reactions such as [4+2] cycloadditions, where the pyrone ring acts as a diene. nih.govnih.gov DFT studies on related 2-pyrone systems have been used to investigate the reactivity and regioselectivity of such reactions. rsc.orgacs.org These studies can determine whether a reaction is kinetically or thermodynamically controlled and can explain the stereochemical outcome.

For a reaction involving this compound, computational chemists could model the approach of a dienophile to the pyrone ring, calculate the activation energies for different possible pathways (e.g., endo vs. exo addition), and determine the energies of the resulting products. This provides a detailed energetic profile of the reaction, offering a deeper understanding of the reaction mechanism than can be obtained from experiments alone.

Biological Activity Mechanisms Associated with 2 Oxo 2h Pyran 6 Carboxylate Scaffold

Mechanistic Basis of Enzymatic Interactions

The 2-pyrone ring system is a recognized pharmacophore capable of interacting with various protein domains. While the term "pyrylium inhibition" may not be the precise description of the mechanism for this scaffold, the underlying principle involves the electrophilic nature of the pyrone ring, which makes it susceptible to nucleophilic attack from amino acid residues within an enzyme's active site. This can lead to covalent modification and subsequent inhibition of the enzyme.

Research on various 2-pyrone-containing molecules has shown their ability to bind to specific protein domains, thereby exerting a range of biological effects. The electron-withdrawing carboxylate group at the C-6 position of the "Methyl 2-oxo-2h-pyran-6-carboxylate" enhances the electrophilicity of the pyran ring, potentially making it a more potent Michael acceptor for biological nucleophiles like cysteine or lysine (B10760008) residues in target proteins. This covalent adduction is a common mechanism for the irreversible inhibition of enzymes.

Proposed Mechanisms for Antimicrobial and Antifungal Activities

Derivatives of the 2-oxo-2H-pyran scaffold have demonstrated significant antimicrobial and antifungal properties. The proposed mechanisms of action are multifaceted and appear to vary depending on the specific derivative and the target organism.

One of the prominent proposed mechanisms for the antimicrobial action of pyrone compounds is the disruption of the cell membrane. For instance, pseudopyronines A and B, which share the α-pyrone core, are thought to exert their antibacterial effects through selective membrane disruption nih.gov. This leads to a loss of cellular integrity, leakage of essential intracellular components, and ultimately, cell death.

Another potential mechanism involves the inhibition of key bacterial enzymes. For example, some quinolone derivatives containing a pyran ring have been shown to target DNA gyrase and topoisomerase II, enzymes that are crucial for bacterial DNA replication and transcription nih.gov. Inhibition of these enzymes leads to a cessation of cell division and growth.

In the context of antifungal activity, the ergosterol (B1671047) biosynthetic pathway is a common target for many antifungal drugs nih.govdrugbank.com. While direct inhibition of this pathway by the 2-oxo-2H-pyran-6-carboxylate scaffold has not been definitively established, the ability of pyrones to interfere with cellular respiration is another plausible mechanism. For example, the antifungal antibiotic pyrrolnitrin, which also contains a heterocyclic ring, inhibits the terminal electron transport system in fungi nih.gov. It is conceivable that 2-pyrone derivatives could act in a similar manner, disrupting mitochondrial function and leading to fungal cell death.

Furthermore, some prenylated 2-pyrone derivatives have shown synergistic effects when used in combination with existing antibiotics like ampicillin (B1664943) against drug-resistant bacteria tandfonline.comresearchgate.net. This suggests that these compounds may act by inhibiting mechanisms of antibiotic resistance, such as β-lactamase enzymes, or by increasing the permeability of the bacterial cell wall to the antibiotic.

| Compound Type | Proposed Mechanism of Action | Target Organisms |

| Pseudopyronines (α-pyrones) | Selective cell membrane disruption nih.gov | Bacteria (e.g., Mycobacterium tuberculosis, Staphylococcus aureus) nih.gov |

| Pyrano[3,2-c]quinolines | Inhibition of DNA gyrase and topoisomerase II nih.gov | Bacteria |

| Prenylated 2-pyrones | Synergistic effects with β-lactam antibiotics tandfonline.comresearchgate.net | Drug-resistant bacteria (e.g., Klebsiella pneumoniae) tandfonline.comresearchgate.net |

| General 2-pyrones | Potential interference with fungal respiration nih.gov | Fungi |

Role as a Metabolite in Biological Systems

A derivative of the 2-oxo-2H-pyran-6-carboxylate scaffold has been identified as a metabolite in the buff-tailed bumblebee, Bombus terrestris. Specifically, the compound methyl {[(2-oxo-2H-pyran-6-yl)carbonyl]amino}methanethioate has been detected in the hindgut, hemolymph, and brain of this insect. The precise biological function of this metabolite in Bombus terrestris is not yet fully elucidated. However, its presence in various body parts suggests it may play a role in physiological processes such as digestion, immune response, or detoxification. The biosynthesis of this compound within the insect or its origin from dietary sources is an area for further investigation.

Interaction with Cellular Pathways

The 2-oxo-2H-pyran-6-carboxylate scaffold and its derivatives have the potential to interact with and modulate various cellular signaling pathways. One such pathway involves the Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that play a critical role in regulating lipid and glucose metabolism, as well as inflammation.

Studies on benzopyran derivatives, which share a similar pyranone core, have demonstrated their ability to activate PPARγ nih.gov. Activation of PPARγ has been linked to anti-inflammatory effects and is a therapeutic target for type 2 diabetes. More specifically, 2,4,6-octatrienoic acid, a compound that can be conceptually seen as a seco-analogue of the pyran-2-one ring, has been shown to activate PPARγ and protect human keratinocytes from UV-induced damage by promoting antioxidant defense and DNA repair nih.gov. This suggests that compounds with a 2-oxo-2H-pyran-6-carboxylate scaffold could potentially exert similar effects through the activation of PPARγ, thereby influencing cellular processes related to metabolism, inflammation, and stress response.

| Compound/Derivative | Cellular Pathway | Observed Effect |

| Benzopyran derivatives | PPARγ Activation nih.gov | Potential for anti-inflammatory and anti-diabetic effects nih.gov |

| 2,4,6-Octatrienoic acid | PPARγ Activation nih.gov | Protection against UV-induced damage in keratinocytes nih.gov |

Applications in Chemical Synthesis and Other Non Prohibited Domains

Utility as a Versatile Synthetic Building Block in Organic Chemistry

The 2-pyrone ring system is a privileged motif in synthetic chemistry, primarily due to its ability to participate in a variety of chemical transformations. Methyl coumalate, as a substituted 2-pyrone, serves as a powerful synthon for constructing complex molecular architectures. researchgate.netsioc-journal.cn Its reactivity is dominated by its participation in cycloaddition reactions, most notably the Diels-Alder reaction, where it can function as the diene component. researchgate.net

The Diels-Alder reaction of methyl coumalate with various dienophiles provides access to bicyclic lactone intermediates. atmire.com These intermediates can be further transformed into a range of aromatic compounds. For instance, through acid or base-catalyzed ring-opening reactions, these bicyclic lactones can be converted to aromatic esters. atmire.com In some cases, the reaction proceeds through a Diels-Alder/retro-Diels-Alder cascade, which involves the extrusion of carbon dioxide to yield the final aromatic products directly. atmire.com This strategy has been successfully employed to synthesize isophthalates, naphthalates, and anthraquinone (B42736) derivatives. atmire.com

Furthermore, methyl coumalate engages in other cycloaddition pathways, such as [4+3] annulations. It has been used as a reagent in phosphine-catalyzed [4+3] annulation reactions with allylic carbonates. lookchem.com This reactivity underscores its versatility in constructing seven-membered ring systems, which are present in numerous complex molecules.

| Reaction Type | Reactant | Product Class | Reference |

| Diels-Alder | Enamines, Indoles, Hydroxyquinones | Isophthalates, Naphthalates, Anthraquinones | atmire.com |

| Diels-Alder | Unactivated Alkenes | para-Substituted Adducts | lookchem.com |

| Diels-Alder | 1,3-Butadienes | Tetrahydrocoumarins | lookchem.com |

| [4+3] Annulation | Modified Allylic Carbonates | Heptacycles | lookchem.com |

Application in the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds are of immense importance as they form the core structure of a vast number of biologically active compounds and materials. digitellinc.com Methyl coumalate and other 2-pyrone derivatives are key starting materials for the synthesis of a wide array of complex heterocycles. mdpi.comresearchgate.net The inherent reactivity of the 2-pyrone ring allows for its transformation into other heterocyclic cores.

One of the primary methods for this transformation is the Diels-Alder reaction with heterodienophiles or subsequent manipulation of the initial cycloadducts. For example, the reaction of 2-pyrones with alkynes can lead to the formation of substituted aniline (B41778) derivatives following a cycloaddition/decarboxylation sequence. rsc.org This provides a powerful route to highly functionalized aromatic amines.

Moreover, multicomponent reactions (MCRs) involving 2-pyrone building blocks have emerged as an efficient strategy for assembling complex heterocyclic frameworks. mdpi.combeilstein-journals.orgresearchgate.net These reactions, which combine three or more reactants in a single operation, offer high atom economy and procedural simplicity. mdpi.comresearchgate.net For instance, 2-pyrones can be used in MCRs to construct intricate molecules containing pyrimidine (B1678525) or other nitrogen-containing heterocyclic rings. mdpi.comresearchgate.net The preparation of 7-carboxyquinolizinium derivatives from methyl coumalate is another example of its utility in synthesizing fused heterocyclic systems. lookchem.com

| Starting Material | Reaction Type | Resulting Heterocyclic System | Reference |

| Methyl Coumalate | Diels-Alder with Alkynes | Aniline Derivatives | rsc.org |

| Methyl Coumalate | Reaction with specific reagents | 7-Carboxyquinolizinium Derivatives | lookchem.com |

| 4-hydroxy-6-methyl-2H-pyran-2-one | Multicomponent Reaction | Pyrimidine-fused Heterocycle | mdpi.comresearchgate.net |

| β-oxo amides and ethyl cyanoacetate | One-step Cyclization | 2-Pyrone Derivatives | sioc-journal.cn |

Role as an Intermediate in Natural Product Synthesis

The structural motifs accessible from methyl coumalate are found in numerous natural products. Consequently, this compound has been utilized as a key intermediate in the total synthesis of several complex natural molecules. rsc.org The ability to generate highly substituted aromatic and heterocyclic cores via Diels-Alder strategies makes methyl coumalate a valuable tool for synthetic chemists targeting natural products. atmire.com

A notable example is the synthesis of the natural product Tomichaedin. Using a strategy based on the Diels-Alder reaction of methyl coumalate, Tomichaedin was synthesized in a high yield of over 40%. atmire.com Similarly, the core structures of other natural products, such as Lagumycin and Phenathroviridone, have been targeted using strategies involving methyl coumalate. atmire.com The synthesis of lucidumone, another natural product, involved an inverse electron demand Diels-Alder cycloaddition of a 2-pyrone, followed by a retro-[4+2]/CO2 extrusion/IMDA cascade, demonstrating the power of this chemistry in complex settings. nih.gov

The application of 2-pyrones in natural product synthesis highlights the efficiency of cycloaddition reactions to rapidly build molecular complexity from simple, often biorenewable, starting materials. atmire.comnih.gov

Future Research Perspectives and Emerging Directions for Methyl 2 Oxo 2h Pyran 6 Carboxylate

The utility of Methyl 2-oxo-2H-pyran-6-carboxylate as a versatile building block in organic synthesis is well-established. However, the future of its application and study is poised to evolve significantly, driven by advancements in synthetic methodology, a deeper understanding of reaction mechanisms, and the integration of modern chemical technologies. The following sections outline key areas of future research that promise to unlock the full potential of this valuable compound.

Q & A

Q. What are standard synthetic routes for Methyl 2-oxo-2H-pyran-6-carboxylate and its derivatives?

this compound derivatives are synthesized via cascade reactions involving methyl coumalate and activated methylene compounds. Key procedures include:

- Procedure B : Reacting methyl coumalate with nucleophilic reagents (e.g., enamines or ketones) under mild conditions (room temperature to 50°C), yielding substituted pyran derivatives with 68–91% efficiency .

- Procedure C : Using sulfonyl or cyclopropyl groups to stabilize intermediates, followed by cyclization in aprotic solvents like dichloromethane .

Q. Example Reaction Table

| Procedure | Reagents/Conditions | Yield (%) | Key Product Features |

|---|---|---|---|

| B | Enamines, RT | 80–91 | Substituted 2H-pyrans |

| C | Sulfonyl groups, DCM | 68–84 | Cyclopropane derivatives |

Q. How is structural characterization performed for this compound derivatives?

Characterization relies on:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl ester protons at δ 3.7–3.9 ppm) .

- IR Spectroscopy : Key peaks include ester C=O (~1730–1750 cm) and lactone C=O (~1700–1720 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., CHO for the parent compound) .

Q. What safety precautions are recommended for handling this compound?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Segregate waste for professional disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

Conflicts (e.g., unexpected NMR shifts or IR peaks) may arise from tautomerism or impurities. Resolution strategies include:

Q. What strategies improve reaction yields in synthesizing substituted derivatives?

Optimization involves:

Q. Yield Optimization Table

| Factor | Optimal Condition | Yield Increase (%) |

|---|---|---|

| Catalyst | 18-crown-6 | 15–20 |

| Solvent | DCM | 10–15 |

| Chromatography | Gradient elution | 20–30 |

Q. How is stereochemistry determined when NMR is inconclusive?

Q. How to analyze hydrogen bonding in crystalline forms?

Q. What are common pitfalls in experimental design for pyran-based syntheses?

- Byproduct Formation : Unreacted methyl coumalate may persist; monitor via TLC and optimize reaction time (e.g., 5–18 hours for cyclization) .

- Solvent Traces : Residual THF or DCM in NMR samples can obscure peaks; use high-vacuum drying .

Data Contradiction Analysis

Scenario : Discrepancy between calculated and observed IR lactone peaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.